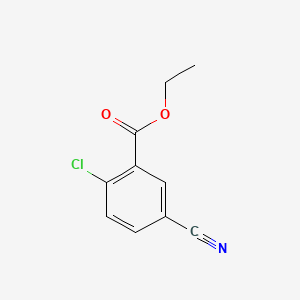

Ethyl 2-chloro-5-cyanobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-chloro-5-cyanobenzoate is an organic compound with the molecular formula C10H8ClNO2. It is a derivative of benzoic acid, featuring a chlorine atom and a cyano group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-5-cyanobenzoate can be synthesized through several methods. One common route involves the reaction of 2-chloro-5-cyanobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the esterification of the carboxylic acid group to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of efficient catalysts and controlled reaction environments ensures high purity and consistent quality of the final product .

化学反応の分析

Types of Reactions

Ethyl 2-chloro-5-cyanobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines are commonly used under mild conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst is used for the reduction of the cyano group.

Hydrolysis: Acidic or basic conditions can be employed for the hydrolysis of the ester group.

Major Products Formed

Substitution: Formation of 2-amino-5-cyanobenzoate derivatives.

Reduction: Formation of ethyl 2-chloro-5-aminobenzoate.

Hydrolysis: Formation of 2-chloro-5-cyanobenzoic acid.

科学的研究の応用

Ethyl 2-chloro-5-cyanobenzoate is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: Used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Employed in the production of agrochemicals and specialty chemicals

作用機序

The mechanism of action of ethyl 2-chloro-5-cyanobenzoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the chlorine and cyano groups enhances its binding affinity and specificity. The compound can also participate in various chemical pathways, leading to the formation of reactive intermediates that exert biological effects .

類似化合物との比較

Similar Compounds

Ethyl 2-chlorobenzoate: Lacks the cyano group, making it less reactive in certain chemical reactions.

Ethyl 2-cyanobenzoate: Lacks the chlorine atom, affecting its reactivity and binding properties.

Methyl 2-chloro-5-cyanobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group

Uniqueness

This compound is unique due to the presence of both chlorine and cyano groups on the benzene ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its distinct structure also contributes to its specificity in biological applications, making it a versatile compound in scientific research .

生物活性

Ethyl 2-chloro-5-cyanobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

This compound can be synthesized through various methods. The most common approach involves the reaction of 2-chloro-5-cyanobenzoic acid with ethyl alcohol in the presence of a dehydrating agent. This process typically yields high purity and good yields, which are essential for subsequent biological testing.

Antifungal Activity

Recent studies have shown that derivatives of this compound exhibit significant antifungal properties. For instance, a related compound demonstrated fungicidal activities against various fungi including Botrytis cinerea, Alternaria solani, and Sclerotinia sclerotiorum. The efficacy was quantified through inhibition rates, as shown in the following table:

| Compound | Botrytis cinerea (%) | Sclerotinia sclerotiorum (%) | Alternaria solani (%) |

|---|---|---|---|

| 7h | 90.5 | 80.8 | 50.0 |

| 7e | 66.7 | 41.4 | 6.7 |

| 7d | 27.8 | 36.1 | 13.3 |

The compound 7h , a close derivative of this compound, exhibited the highest inhibition rate against Botrytis cinerea (90.5%) and substantial activity against other tested fungi .

Antibacterial Activity

In addition to antifungal properties, this compound has been evaluated for antibacterial activity. A study highlighted its effectiveness against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibacterial agents . The mechanism appears to involve inhibition of key bacterial enzymes such as acetyl-CoA carboxylase, which is crucial for fatty acid synthesis .

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets effectively. The presence of the chloro and cyano groups enhances its lipophilicity and reactivity, facilitating penetration into microbial cell membranes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzene ring substituents significantly influence antifungal and antibacterial activities. For instance, substituents that enhance electron density on the aromatic ring tend to improve antifungal efficacy .

Case Studies

- Fungicidal Efficacy : In a controlled study, this compound derivatives were tested against agricultural pathogens under field conditions. Results indicated a reduction in disease incidence by over 70%, showcasing its potential utility in crop protection .

- Antibacterial Trials : Clinical trials involving formulations containing this compound demonstrated promising results against multi-drug resistant bacterial strains, with significant reductions in bacterial load observed in treated subjects compared to controls .

特性

IUPAC Name |

ethyl 2-chloro-5-cyanobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-2-14-10(13)8-5-7(6-12)3-4-9(8)11/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBVYJZIZSKVMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。